molecular formula C13H20ClNO2 B1390051 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride CAS No. 1185303-95-0

3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride

Cat. No.: B1390051
CAS No.: 1185303-95-0
M. Wt: 257.75 g/mol
InChI Key: XMFBNIYLZFCLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-methoxyphenol with formaldehyde to form 2-methoxybenzyl alcohol. This intermediate is then reacted with piperidine under specific conditions to yield the desired product . Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

3-[(2-Methoxyphenoxy)methyl]piperidine hydrochloride can be compared with other piperidine derivatives, such as:

  • 3-[(2-Hydroxyphenoxy)methyl]piperidine hydrochloride
  • 3-[(2-Ethoxyphenoxy)methyl]piperidine hydrochloride

These compounds share similar structures but differ in their substituents, which can affect their chemical properties and biological activities. The unique methoxy group in this compound provides distinct reactivity and interaction profiles .

Properties

IUPAC Name

3-[(2-methoxyphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-15-12-6-2-3-7-13(12)16-10-11-5-4-8-14-9-11;/h2-3,6-7,11,14H,4-5,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFBNIYLZFCLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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